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Compound Name:
8-Chloro-2-methoxy-1,5-

naphthyridine

Cat. No.: B3024861 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-methoxy-1,5-
naphthyridine

Section 1: Introduction and Strategic Importance
The 1,5-naphthyridine scaffold is a quintessential example of a "privileged structure" in modern

medicinal chemistry. Comprising two fused pyridine rings, this heterocyclic system offers a

rigid, planar framework with defined hydrogen bonding capabilities, making it an ideal platform

for the design of targeted therapeutic agents.[1] Its derivatives have demonstrated a vast

spectrum of biological activities, finding application as kinase inhibitors, antimalarial agents,

and antibacterial compounds.[2][3]

This guide focuses on a specific, strategically important derivative: 8-Chloro-2-methoxy-1,5-
naphthyridine. The substitution pattern of this molecule is not arbitrary; it is designed for

synthetic utility. The methoxy group (CH₃O-) at the C2 position and the chloro (Cl) group at the

C8 position significantly modulate the electronic properties and reactivity of the naphthyridine

core. The chloro substituent, in particular, serves as a versatile synthetic handle, acting as an

excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.[1][4] This allows

for the systematic and efficient diversification of the scaffold, enabling the construction of large

chemical libraries for drug discovery screening. The methoxy group, an electron-donating

substituent, influences the molecule's binding interactions and metabolic stability, both critical

parameters in drug development.[5]
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This document provides a comprehensive overview of the known and predicted

physicochemical properties of 8-Chloro-2-methoxy-1,5-naphthyridine, details a

representative synthetic protocol, explores its characteristic reactivity, and discusses its

applications as a pivotal intermediate for researchers in pharmacology and materials science.

Section 2: Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its

application in research and development. While extensive experimental data for this specific

intermediate is not aggregated in a single source, a robust profile can be constructed from

chemical supplier data, predictive modeling, and analysis of analogous structures.

Data Summary Table
Property Value Source/Comment

IUPAC Name
8-Chloro-2-methoxy-1,5-

naphthyridine
-

CAS Number 249889-68-7 [6][7]

Molecular Formula C₉H₇ClN₂O [6][8]

Molecular Weight 194.62 g/mol [6]

Monoisotopic Mass 194.02469 Da [8]

Physical State White to off-white solid
Inferred from related

compounds

Boiling Point 287.4 ± 35.0 °C Predicted[9]

Density 1.333 ± 0.06 g/cm³ Predicted[9]

XlogP 2.1 Predicted[8]

Solubility

Expected to be soluble in

organic solvents such as

DMSO, DMF, and chlorinated

solvents; poorly soluble in

water.

Inferred from XlogP and

structure[10]
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Molecular Structure & Identification: The definitive identifier for this compound is its CAS

number, 249889-68-7.[6][7] The molecular formula, C₉H₇ClN₂O, and molecular weight of

194.62 g/mol are foundational for all stoichiometric calculations.[6]

Caption: Chemical structure of 8-Chloro-2-methoxy-1,5-naphthyridine.

Solubility Profile: The predicted octanol-water partition coefficient (XlogP) of 2.1 indicates a

moderate degree of lipophilicity.[8] This suggests that the compound will exhibit good solubility

in common polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and

dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and

chloroform. Conversely, its solubility in aqueous media is expected to be low. This profile is

typical for aromatic heterocyclic compounds and is a critical consideration for reaction setup,

purification (e.g., extraction vs. crystallization), and formulation for biological assays.

Section 3: Spectroscopic and Analytical
Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a

public repository of spectra for this specific compound is not readily available, its features can

be reliably predicted based on its structure and data from analogous compounds.[11][12]

Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the compound is expected to

show a strong protonated molecular ion [M+H]⁺ at m/z 195.03.[8] The isotopic pattern will be

characteristic of a molecule containing one chlorine atom, with a prominent [M+H+2]⁺ peak at

m/z 197.03, approximately one-third the intensity of the [M+H]⁺ peak. High-resolution mass

spectrometry (HRMS) should confirm the elemental composition. Predicted collision cross-

section (CCS) values are available, which can aid in identification in ion mobility-mass

spectrometry experiments.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show five distinct signals:

A singlet for the methoxy protons (-OCH₃) around δ 3.9-4.1 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://m.chemicalbook.com/ProdSupplierGWCB0837813.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB0837813_EN.htm
https://m.chemicalbook.com/ProdSupplierGWCB0837813.htm
https://www.benchchem.com/product/b3024861?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/22244395
https://m.chemicalbook.com/SpectrumEN_254-79-5_13CNMR.htm
https://m.chemicalbook.com/SpectrumEN_611-33-6_1HNMR.htm
https://pubchemlite.lcsb.uni.lu/e/compound/22244395
https://pubchemlite.lcsb.uni.lu/e/compound/22244395
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Four signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the four protons on

the naphthyridine core. The protons adjacent to the ring nitrogens will be the most

deshielded (highest ppm). The specific shifts and coupling constants (J-values) will follow

predictable patterns for a disubstituted pyridine-like system.

¹³C NMR: The spectrum will display nine signals for the nine unique carbon atoms.

The methoxy carbon will appear around δ 55-60 ppm.

The eight aromatic carbons will resonate in the δ 110-165 ppm range. Carbons directly

bonded to heteroatoms (N, O, Cl) will be significantly shifted. For instance, C2 (bonded to

O and N) and C8 (bonded to Cl and N) are expected to be significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional

groups present. Key expected absorption bands include:

~3050-3100 cm⁻¹: Aromatic C-H stretching.

~1580-1620 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic rings.

~1250-1300 cm⁻¹: Aryl-O (C-O) asymmetric stretching from the methoxy group.

~1020-1050 cm⁻¹: Aryl-O (C-O) symmetric stretching.

~750-850 cm⁻¹: C-Cl stretching.

Section 4: Synthesis and Chemical Reactivity
Representative Synthetic Strategy
The synthesis of substituted 1,5-naphthyridines often involves the construction of the

heterocyclic core from pyridine precursors.[1][13] A robust and common strategy involves the

chlorination of a naphthyridinone (or hydroxy-naphthyridine) intermediate, followed by

nucleophilic substitution.[4] The chloro group at C8 can be introduced from a corresponding

amino or hydroxyl precursor during the ring formation or subsequent functionalization steps.
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Substituted 3-Aminopyridine

Cyclization
(e.g., with malonic ester derivative)

2,8-Dihydroxy-1,5-naphthyridine

Dichlorination
(POCl₃, heat)

2,8-Dichloro-1,5-naphthyridine

Selective Monomethoxylation
(NaOMe, controlled temp.)

8-Chloro-2-methoxy-1,5-naphthyridine

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.
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Experimental Protocol: Synthesis from 2,8-Dichloro-1,5-
naphthyridine
This protocol describes the selective nucleophilic substitution on a dichlorinated precursor, a

common method for accessing asymmetrically substituted naphthyridines.

Objective: To synthesize 8-Chloro-2-methoxy-1,5-naphthyridine via selective methoxylation.

Materials:

2,8-Dichloro-1,5-naphthyridine (1 equivalent)

Sodium methoxide (NaOMe), 25% solution in methanol (1.0 - 1.2 equivalents)

Anhydrous Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a

reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 2,8-Dichloro-1,5-

naphthyridine in anhydrous methanol.

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the sodium

methoxide solution dropwise over 10-15 minutes. Causality Note: Slow addition at low

temperature is crucial to control the exotherm and enhance selectivity for monosubstitution

over disubstitution.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution. Reduce the

volume of methanol under reduced pressure. Extract the aqueous residue with

dichloromethane (3x).

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and

concentrate in vacuo. The crude product is then purified by flash column chromatography on

silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 8-Chloro-2-
methoxy-1,5-naphthyridine.

Validation: Confirm the structure and purity of the final product using NMR, MS, and melting

point analysis.

Chemical Reactivity Profile
The reactivity is dominated by the chloro substituent, which makes the C8 position highly

susceptible to nucleophilic attack.

Key Reactivity Sites

SₙAr
(Nu: = R₂NH, RSH, etc.)

SEAr (difficult)
(e.g., Nitration) N-Alkylation / Protonation

Click to download full resolution via product page

Caption: Reactivity map of 8-Chloro-2-methoxy-1,5-naphthyridine.

Nucleophilic Aromatic Substitution (SₙAr): This is the most synthetically valuable reaction for

this compound. The electron-withdrawing nature of the fused pyridine ring system activates

the C8 position for attack by a wide range of nucleophiles (amines, thiols, alkoxides, etc.).
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This reaction is the cornerstone of creating diverse libraries of C8-substituted 1,5-

naphthyridines for biological screening.

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-

coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing

for the formation of C-C, C-N, and C-alkyne bonds, respectively.

Electrophilic Aromatic Substitution (SₑAr): Electrophilic substitution on the naphthyridine ring

is generally difficult due to the deactivating effect of the ring nitrogens. If forced, substitution

would likely occur at positions meta to the nitrogen atoms.

Reactions at Ring Nitrogens: The pyridine-like nitrogen atoms are basic and can be

protonated in acidic media or alkylated to form quaternary naphthyridinium salts.

Section 5: Applications in Research and Drug
Discovery
8-Chloro-2-methoxy-1,5-naphthyridine is not typically an end-product but rather a high-value

intermediate. Its utility stems from the synthetic versatility endowed by the C8-chloro group.

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors

the molecule in the ATP-binding pocket of the enzyme. This naphthyridine derivative serves

as a starting point for synthesizing analogs where the C8 position is functionalized with

various amine-containing side chains to probe interactions with the kinase hinge region.

Antimalarial Drug Development: Substituted 2-amino-1,5-naphthyridines have been identified

as potent dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and

hemozoin formation.[3] The 8-chloro intermediate is crucial for synthesizing these 8-amino

substituted analogs.

Materials Science: The rigid, planar, and electron-deficient nature of the 1,5-naphthyridine

core makes it an attractive building block for organic electronics, including organic light-

emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The chloro group

allows for its incorporation into larger polymeric or macromolecular structures.

Section 6: Conclusion
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8-Chloro-2-methoxy-1,5-naphthyridine is a strategically designed chemical intermediate of

significant value to the scientific research community. Its physicochemical properties are well-

suited for a range of organic transformations, and its reactivity profile, dominated by the C8-

chloro group, provides a reliable and versatile handle for molecular diversification. While

detailed experimental data on the standalone compound is sparse, its well-understood role as

a precursor in the synthesis of complex, biologically active molecules underscores its

importance in the fields of medicinal chemistry, drug discovery, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physicochemical properties of "8-Chloro-2-methoxy-1,5-
naphthyridine"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024861#physicochemical-properties-of-8-chloro-2-
methoxy-1-5-naphthyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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